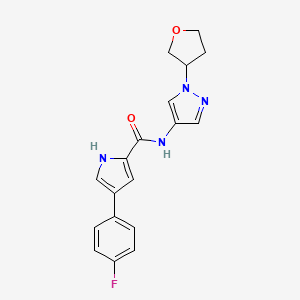

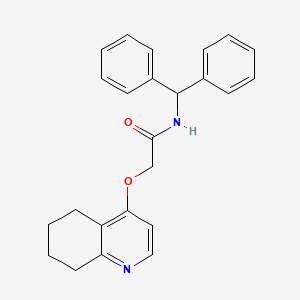

N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, commonly referred to as BTQOA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTQOA is a member of the benzhydryl ether family of compounds, which have been shown to exhibit a range of biological activities.

Applications De Recherche Scientifique

Synthesis and Characterization

A method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydroisoquinolines through catalytic hydrogenation of corresponding acetamido-substituted quinolines and isoquinolines followed by acetamide hydrolysis was described. This approach yields products with good to moderate yields depending on the position of the acetamido substituent (Skupinska, McEachern, Skerlj, & Bridger, 2002). Additionally, the oxidative functionalization of the benzylic C-H bonds in tetrahydroisoquinolines, showcasing metal-free conditions and oxygen atmosphere for C-C bond forming reactions, emphasizes the significance of acetic acid in accelerating these reactions (Ueda, Yoshida, & Tokuyama, 2014).

Antitumor Activity

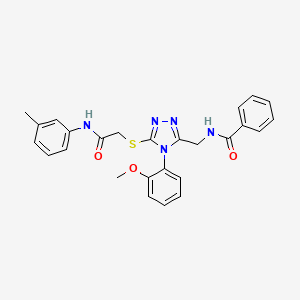

Novel 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, demonstrating potency up to 3.0-fold higher compared to the positive control 5-FU. This study indicates the therapeutic potential of similar compounds against various cancer cell lines (Al-Suwaidan et al., 2016).

Imaging and Diagnostic Applications

The study of 18F-labeled PET ligands, such as 18F-FEAC and 18F-FEDAC, in the brain demonstrated their utility in visualizing increased TSPO expression in infarcted rat brain. This research opens avenues for imaging studies of translocator protein (TSPO) in primates, suggesting potential diagnostic applications (Yui et al., 2010).

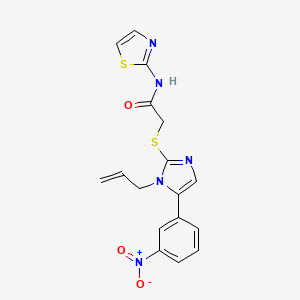

Antibacterial Agents

A study on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives revealed a broad spectrum of antibacterial activity against tested microorganisms, suggesting the potential of such compounds in developing new antibacterial agents (Bhoi et al., 2015).

Mécanisme D'action

Target of Action

Related compounds, such as tetrahydroquinolinones, have been shown to target the intracellular levels of reactive oxygen species (ros) in colorectal cancer (crc) cells .

Mode of Action

Related compounds have been shown to inhibit crc growth and proliferation by evoking cellular stress through ros . This suggests that N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide may also interact with its targets to induce cellular stress.

Biochemical Pathways

The compound may affect the PI3K/AKT/mTOR signaling pathway, as suggested by the effects of related compounds . This pathway is crucial for cell survival, and its disruption can lead to autophagy, a process where the cell degrades its own components.

Result of Action

The compound’s action results in the suppression of colony formation and the migration of HCT-116 cells, as well as deregulation of the expression of several proteins involved in cell proliferation and metastasis . Furthermore, it induces massive oxidative stress, disrupting the balance of cell survival and resulting in autophagy .

Propriétés

IUPAC Name |

N-benzhydryl-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c27-23(17-28-22-15-16-25-21-14-8-7-13-20(21)22)26-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-16,24H,7-8,13-14,17H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNPVHLGVUWLJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

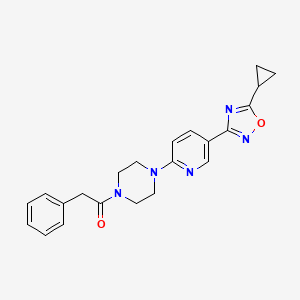

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)OCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)

![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)

![methyl 2-{[4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2369888.png)

![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)

![1-[3-(Aminomethyl)azetidin-1-yl]ethanone](/img/structure/B2369898.png)